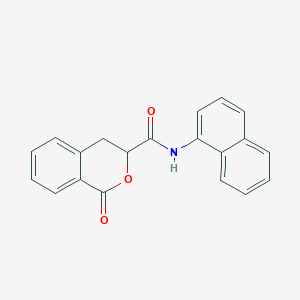

N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

Properties

Molecular Formula |

C20H15NO3 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

N-naphthalen-1-yl-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C20H15NO3/c22-19(18-12-14-7-2-4-10-16(14)20(23)24-18)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,18H,12H2,(H,21,22) |

InChI Key |

PWRWAEVQRKOSBO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Oxo-3,4-dihydro-1H-isochromene-3-carboxylic Acid

The isochromene core is synthesized via a silver-catalyzed cyclization of 2-alkynylbenzaldehydes. For example, 2-ethynylbenzaldehyde undergoes a 6-endo-dig cyclization in the presence of [Ag(I)(Pc-L)] complexes (e.g., 2a with BF₄⁻ counterion) to yield 1-oxo-isochromene-3-carboxylic acid derivatives. Key conditions:

Carboxamide Formation

The carboxylic acid is activated as an acyl chloride using oxalyl chloride or thionyl chloride, then coupled with 1-naphthylamine.

Representative Data Table

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Ag(I)/Pc-L complex, toluene, 30°C | 85% | |

| Acyl chloride formation | Oxalyl chloride, DMF, acetonitrile, 0°C | 95% | |

| Amide coupling | 1-Naphthylamine, NMM, THF, 0°C | 78% |

Direct Nucleophilic Acylation Strategy

One-Pot Cyclization and Amidation

A modified approach avoids isolating the carboxylic acid intermediate. 2-Ethynylbenzaldehyde derivatives react with 1-naphthylamine in the presence of AgOTf (silver triflate) and DBU (1,8-diazabicycloundec-7-ene):

Advantages and Limitations

-

Advantages : Reduced purification steps and higher atom economy.

-

Limitations : Requires strict stoichiometric control to prevent over-alkylation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin-loaded 1-oxo-isochromene-3-carboxylic acid is prepared via Fmoc chemistry:

Cleavage and Purification

-

Cleavage reagent : TFA (trifluoroacetic acid)/H₂O (95:5 v/v) for 1 hr.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

| Method | Yield Range | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization-Coupling | 62–85% | ≥95 | Scalable, high regioselectivity | Multi-step, requires Ag catalysts |

| Direct Acylation | 65–72% | 90–93 | One-pot, fewer intermediates | Sensitive to moisture |

| Solid-Phase | 50–60% | ≥98 | High-throughput, automated compatibility | Lower yield, costly resins |

Mechanistic Insights and Optimization

Role of Silver Catalysts

Ag(I) complexes (e.g., 2a ) enhance cyclization by stabilizing the isochromenilium intermediate via π-activation of the alkyne. Substituents on the pyridine-containing ligand (Pc-L) improve catalyst longevity and regioselectivity.

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products

Oxidation: Naphthoquinones and related derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antifungal, antibacterial, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being studied as potential drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Structure : The phenyl substituent is replaced with a 2-bromo-4-methylphenyl group.

- Steric Effects: The bulkier bromo-methyl substituent may hinder interactions in tight binding pockets compared to the planar naphthalene group.

- Implications : This derivative may exhibit reduced solubility due to increased hydrophobicity but could enhance halogen bonding in biological targets .

N-(3-Acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

- Structure : Features a 3-acetylphenyl substituent and an additional phenyl group at position 3 of the isochromene.

- Key Differences :

- Substituent Position : The carboxamide is at position 6 (vs. position 3 in the target compound), altering the molecule’s spatial orientation.

- Functional Groups : The acetyl group introduces a ketone moiety, which may participate in hydrogen bonding or metabolic oxidation.

- Implications : The acetyl group could improve metabolic stability but may reduce membrane permeability due to increased polarity. The phenyl group at position 3 may enhance π-π interactions in hydrophobic environments .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

- Structure : Shares a carboxamide group but replaces the isochromene core with a naphthyridine system.

- Key Differences :

- Core Heterocycle : The naphthyridine core (two nitrogen atoms) offers distinct electronic properties compared to the oxygen-containing isochromene.

- Substituents : The adamantyl group introduces extreme lipophilicity and rigidity, likely enhancing blood-brain barrier penetration.

- Implications : This compound’s adamantyl group may improve bioavailability but could increase toxicity risks due to prolonged half-life .

Table 1: Structural and Analytical Data

Biological Activity

N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

The compound has the following chemical characteristics:

- Molecular Formula: C16H13NO3

- Molecular Weight: 273.28 g/mol

- CAS Number: 529-34-0

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthalene derivatives, including this compound. In vitro tests against bacteria such as Mycobacterium avium have shown promising results. For example, related compounds demonstrated activity significantly higher than standard antibiotics like rifampicin and ciprofloxacin .

| Compound | Activity Level (compared to standard) |

|---|---|

| This compound | Not specifically tested but inferred from related compounds |

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2x higher than rifampicin |

| N-(3-fluorophenyl)naphthalene-1-carboxamide | 3x higher than ciprofloxacin |

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. A study focused on the NLRP3 inflammasome pathway indicated that certain naphthalene derivatives could inhibit this pathway, which is crucial in various inflammatory diseases . The inhibition of NLRP3 could lead to reduced production of pro-inflammatory cytokines like IL-1β and IL-18.

Case Study 1: Antimycobacterial Activity

A series of experiments evaluated the antimycobacterial activity of naphthalene derivatives against Mycobacterium avium subsp. paratuberculosis. Compounds with structural similarities to N-(naphthalen-1-yl)-1-oxo demonstrated significant potency, suggesting that modifications to the naphthalene ring can enhance biological activity .

Case Study 2: Inhibition of Photosynthetic Electron Transport

The compound's relatives were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The most active compound in this category showed an IC50 value of 59 μmol/L, indicating a moderate level of inhibition that could be relevant for agricultural applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the naphthalene ring or the carboxamide group can significantly alter the biological profile of these compounds.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased antimicrobial activity |

| Halogen substitutions | Enhanced anti-inflammatory effects |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis yield of N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide?

To enhance synthetic efficiency, consider:

- Microwave-assisted synthesis to reduce reaction time and improve yields .

- Solvent-free conditions to minimize byproducts and simplify purification .

- Catalytic systems (e.g., Lewis acids or palladium catalysts) to facilitate key steps like cyclization or coupling reactions .

- Stepwise temperature control during exothermic steps to avoid decomposition .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .

- IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography for absolute configuration determination, especially if chiral centers are present .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Basic: What factors influence the chemical stability of this compound during storage?

Critical stability parameters include:

- pH : Hydrolysis of the carboxamide group may occur under strongly acidic/basic conditions .

- Temperature : Store at 2–8°C to prevent thermal degradation of the isochromene ring .

- Light exposure : Protect from UV light to avoid photooxidation of the naphthalene moiety .

- Moisture : Use desiccants to prevent hydration of the lactone group .

Basic: What purification techniques are effective for isolating this compound?

- Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) for baseline separation of polar byproducts .

- Recrystallization using ethanol or acetonitrile to improve crystalline purity .

- HPLC (C18 column, methanol/water mobile phase) for high-purity isolation in pharmacological studies .

Advanced: How can computational methods predict the biological activity of this compound?

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends in analogous naphthalene-carboxamide derivatives .

- Molecular docking : Simulate binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

- ADMET prediction : Assess pharmacokinetics (e.g., logP, bioavailability) via tools like SwissADME .

Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?

- Cross-coupling : Pd(PPh₃)₄ facilitates Suzuki-Miyaura coupling of halogenated isochromene intermediates with arylboronic acids .

- Catalytic cycles : Oxidative addition of aryl halides to Pd⁰, followed by transmetallation and reductive elimination .

- Side reactions : Competing β-hydride elimination may occur if alkyl halides are used; mitigate with bulky ligands .

Advanced: How should researchers address contradictions in pharmacological assay data?

- Structural analogs : Compare bioactivity with derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .

- Assay conditions : Re-evaluate buffer pH (e.g., carboxamide stability in PBS) and cell line specificity .

- Metabolite interference : Use LC-MS to rule out degradation products during in vitro testing .

Advanced: What strategies identify biological targets for this compound?

- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding .

- CRISPR screening : Genome-wide knockout libraries to pinpoint target-dependent cytotoxicity .

Advanced: How can complex splitting patterns in NMR spectra be interpreted?

- ²D NMR (COSY, NOESY) : Resolve overlapping signals in the naphthalene and isochromene regions .

- Dynamic effects : Conformational flexibility in the dihydroisochromene ring may cause variable-temperature NMR splitting .

- DFT calculations : Simulate chemical shifts (e.g., using Gaussian) to assign challenging peaks .

Advanced: What green chemistry approaches apply to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.